molecular formula C15H12N2O2 B11011452 2-(5-phenyl-1H-pyrazol-4-yl)benzene-1,4-diol

2-(5-phenyl-1H-pyrazol-4-yl)benzene-1,4-diol

Cat. No.: B11011452
M. Wt: 252.27 g/mol
InChI Key: ISROJEMWTVSHGR-UHFFFAOYSA-N
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Description

2-(3-Phenyl-1H-pyrazol-4-yl)-1,4-benzenediol is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound has a phenyl group attached to the pyrazole ring and two hydroxyl groups on the benzene ring. It is known for its potential biological activities and has been studied for various applications in medicinal chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenyl-1H-pyrazol-4-yl)-1,4-benzenediol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 3-phenyl-1H-pyrazole-4-carbaldehyde with 1,4-benzenediol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenyl-1H-pyrazol-4-yl)-1,4-benzenediol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its anti-inflammatory, anticancer, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-(3-Phenyl-1H-pyrazol-4-yl)-1,4-benzenediol involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Phenyl-1H-pyrazol-4-yl)-1,4-benzenediol is unique due to its specific structure, which allows it to interact with a variety of biological targets. Its dual hydroxyl groups on the benzene ring provide additional sites for chemical modification, making it a versatile compound for further development in medicinal chemistry .

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

2-(5-phenyl-1H-pyrazol-4-yl)benzene-1,4-diol

InChI

InChI=1S/C15H12N2O2/c18-11-6-7-14(19)12(8-11)13-9-16-17-15(13)10-4-2-1-3-5-10/h1-9,18-19H,(H,16,17)

InChI Key

ISROJEMWTVSHGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)C3=C(C=CC(=C3)O)O

Origin of Product

United States

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